Home > Products > Screening Compounds P83785 > 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one - 1427587-54-9

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Catalog Number: EVT-6493824
CAS Number: 1427587-54-9
Molecular Formula: C10H9BrFNO
Molecular Weight: 258.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. It is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, along with a methyl group at the 1st position of the quinoline structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry and material science.

Source and Classification

The compound is classified as a quinolinone derivative, which is known for a variety of biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of ongoing research in both organic synthesis and pharmacology.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of 6-bromo-7-fluoro-1-methylquinoline with a carbonyl reagent to introduce the carbonyl group at the 2nd position. This process often requires strong acids or bases as catalysts and elevated temperatures to facilitate cyclization .

Technical Details

Specific synthetic routes have been optimized for yield and purity. For example, one method involves using N-bromosuccinimide in N,N-dimethylformamide under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification techniques such as recrystallization or chromatography to isolate the final product with high purity .

Molecular Structure Analysis

Structure

The molecular formula of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is C9H7BrFNO, with a molecular weight of approximately 244.06 g/mol. The compound features a fused ring system typical of quinolinones, which contributes to its stability and reactivity.

Data

The structural characteristics include:

  • Bromine atom at position 6
  • Fluorine atom at position 7
  • Methyl group at position 1
    These substituents significantly influence the compound's chemical properties and biological interactions .
Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical transformations:

  • Oxidation: To introduce additional functional groups or modify existing ones.
  • Reduction: To convert carbonyl groups into alcohols or remove halogen atoms.
  • Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions .

Technical Details

Reagents commonly used in these reactions include potassium permanganate for oxidation, iron powder for reduction, and various nucleophiles for substitution reactions. These transformations allow for the derivatization of the compound to explore its biological activity further .

Mechanism of Action

The mechanism of action for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, disrupting normal cellular functions. For instance, it may bind to DNA or proteins, leading to apoptosis in cancer cells. This interaction is crucial for understanding its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one include:

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

These properties are essential for determining the compound's behavior in various chemical environments and its suitability for different applications .

Applications

Scientific Uses

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has several significant applications:

  • Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Research continues into its use as a therapeutic agent against various diseases.
  • Industry: Employed in developing new materials and synthesizing dyes and pigments due to its unique chemical properties .
Synthetic Methodologies and Reaction Optimization

Multi-Step Organic Synthesis Strategies for Halogenated Quinolinones

The synthesis of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) follows carefully orchestrated multi-step sequences that strategically position halogen atoms while constructing the heterocyclic core. A robust three-stage approach predominates in industrial and research settings:

  • Halogenated Aniline Preparation: Synthesis commences with ortho-fluoroaniline derivatives, where regioselective bromination installs the C6-bromine substituent. This step exploits the ortho-directing capability of the amino group, enabling precise halogen placement. Commercial routes typically employ N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0-20°C, achieving yields >90% as verified by WO2017/34982 patent literature [1].

  • Cyclization to Quinolinone Scaffold: The dihydroquinolin-2-one core forms via Conrad-Limpach or Gould-Jacobs cyclization. For N-methylated targets, methylation precedes cyclization using methyl iodide or dimethyl sulfate on the aniline nitrogen. This sequence prevents undesired N-alkylation byproducts during later stages [7].

  • Late-Stage Functionalization: Post-cyclization halogenation faces regiochemical challenges due to the electron-deficient quinolinone system. Successful C7-fluorination instead utilizes Balz-Schiemann reactions with fluoroborate salts or halogen exchange with KF in crown ethers. This stage requires anhydrous conditions to prevent hydrolysis of the lactam carbonyl [7].

Table 1: Comparative Brominating Agents for Quinolinone Intermediates

Brominating AgentSolventTemp (°C)Yield (%)Regioselectivity
N-BromosuccinimideDMF0-2092C6 selective
BromineAcOH2575Mixed isomers
CuBr₂Toluene11068C5/C7 mixtures
Br₂/PyridineDCM-1083Moderate C6 preference

A significant bottleneck arises during simultaneous bromo/fluoro installation, where competing reactions cause dehalogenation or ring chlorination. Optimization studies demonstrate that sequential halogenation—bromination before fluorination—minimizes side products. Crucially, protecting group strategies (e.g., N-Boc or acetyl) prevent electrophilic attack on the nitrogen during halogenation steps [6] [9]. Palladium-catalyzed cross-coupling compatibility further necessitates precise bromine positioning at C6, making regiochemical fidelity paramount for downstream derivatization in drug discovery pipelines [7].

Bromination and Fluorination Techniques in Quinolinone Core Functionalization

Electrophilic bromination dominates C6 functionalization due to its operational simplicity and scalability. NBS in DMF achieves near-quantitative yields at 0°C through succinimidyl radical-mediated hydrogen abstraction. Kinetic studies reveal strict temperature dependence: reactions above 25°C promote dibromination at C5 and C7, while subzero temperatures slow diffusion rates, compromising conversion. The optimal 0-20°C window balances reactivity and selectivity, with DMF’s polarity stabilizing the transition state [1] [9]. For N-unprotected precursors like 7-fluoro-3,4-dihydroquinolin-2(1H)-one, bromination exclusively targets the electron-rich C6 position, avoiding lactam nitrogen attack due to NBS’s moderate electrophilicity [1].

Fluorination methodologies diverge into two strategic pathways:

  • Directed ortho-Metalation (DoM): Using n-BuLi at -78°C, lithiation adjacent to fluorine installs bromine via electrophilic quenching. This approach leverages fluorine’s ortho-directing capability but risks benzyne formation with poor temperature control [7] [9].
  • Halex Exchange: Aryl chlorides at C7 undergo nucleophilic substitution with KF/Al₂O₃ under microwave irradiation (150°C, 20 min). Phase-transfer catalysts like 18-crown-6 enhance fluoride solubility in toluene, achieving 85% conversion with minimized lactam ring-opening [7] .

Table 2: Fluorination Methods for C7-Substitution

MethodReagent SystemConditionsConversion (%)Byproducts
Halex ExchangeKF/18-crown-6/Al₂O₃MW, 150°C, 20 min85Hydrolysis products
Balz-SchiemannNaNO₂/HBF₄0°C→reflux72Phenolic derivatives
DeoxyfluorinationDAST, DCM-78°C→RT68Elimination compounds
Metal-Catalyzed F-InsertionAgF, Phenanthroline120°C, 24h55Homocoupled dimers

Solvent effects critically influence halogenation efficacy. DMF’s high dielectric constant facilitates NBS dissociation but promotes succinimide byproduct incorporation. Alternatives like sulfolane reduce side reactions but complicate product isolation. Post-reaction quenching with aqueous Na₂S₂O₃ removes excess bromine, while crystallization from ethanol/water mixtures achieves >99% purity. For fluorinated analogs, the strong C-F bond (485 kJ/mol) enhances metabolic stability—a key advantage in antimicrobial and anticancer applications [9].

Cyclization Approaches for Diastereoselective Formation of 3,4-Dihydroquinolin-2-ones

Constructing the saturated six-membered lactam ring necessitates precise cyclization strategies that control stereochemistry and regioselectivity. Two dominant pathways emerge:

A. Dieckmann Condensation: N-methyl-anthranilic acid esters undergo base-mediated cyclization (NaH, THF, 0°C) to form 3,4-dihydroquinolin-4-ones. Subsequent Pictet-Spengler reduction with NaBH₄/CeCl₃ yields the 3,4-dihydro scaffold. This route provides excellent stereocontrol but requires anhydrous conditions to prevent ester hydrolysis. Yields plateau at 78% due to competing dehydration forming fully aromatic quinolines [8] .

B. Tandem N-Alkylation/Michael Addition: ortho-Halo aryl enaminones react with methylamine under Pd(0) catalysis (Pd₂(dba)₃/XPhos) to simultaneously form C-N and C-C bonds. Key advantages include:

  • Diastereoselectivity >20:1 for trans-configured ring junctures
  • Tolerance of pre-installed bromo/fluoro substituents
  • Single-pot operation reducing purification steps [7]

Microwave-assisted cyclization (100°C, 30 min) enhances reaction efficiency, suppressing epimerization at C3. The mechanism proceeds via enol tautomerization followed by intramolecular nucleophilic attack, with the fluorine atom’s -I effect accelerating lactamization by 3.2-fold compared to non-fluorinated analogs. Quenching with acetic acid prevents over-reduction, maintaining the dihydro oxidation state [7] .

Table 3: Cyclization Methods for Dihydroquinolin-2-one Synthesis

MethodCatalyst/ReagentDiastereoselectivityYield (%)Reaction Time
Dieckmann CondensationNaH, THFNot applicable7812h
Pd-Catalyzed TandemPd₂(dba)₃/XPhos>20:1 trans922h
Acid-Catalyzed CyclizationEaton’s Reagent (P₂O₅·MsOH)Low658h
Reductive AminationNaBH₃CN, MeOH3:1 cis/trans7124h

Conformational analysis reveals the 1-methyl group imposes substantial A-strain, favoring equatorial orientation in chair-like ring conformations. This preference drives diastereoselectivity during cyclization, with bulky 3-substituents (e.g., phenyl, t-butyl) enhancing trans selectivity through steric differentiation of prochiral faces. Post-cyclization, catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces residual olefins without cleaving C-Br bonds—essential for preserving the compound’s synthetic versatility [7] [8].

Microwave-Assisted and Ionic Liquid-Mediated Reaction Optimization

Microwave dielectric heating revolutionizes key synthetic steps, compressing reaction times from hours to minutes while improving yields and purity. In bromo-fluoroquinolinone synthesis, two stages benefit exceptionally:

  • NBS Bromination: Conventional 4-hour reactions at 20°C achieve 92% yield, but microwave irradiation (100W, 80°C, 5 min) delivers 96% conversion with <0.5% dibromination byproducts. The rapid, uniform heating suppresses NBS decomposition into succinimide and bromine radicals [1] .

  • Cyclization: Pd-catalyzed N-aryl amination accelerates dramatically under microwaves. Where thermal conditions require 2 hours at 100°C, microwave protocols (120°C, 20 min) complete cyclization with 98% conversion. This method prevents lactam racemization and minimizes Pd black formation through precise temperature control .

Ionic liquids serve dual roles as green solvents and reaction accelerants. For fluorination, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) facilitates Halex exchange at 110°C without crown ethers, leveraging ionic associations that enhance fluoride nucleophilicity. After reaction, quinolinone products partition into ethyl acetate, leaving ionic catalysts for reuse over five cycles with <10% activity loss. Key advantages include:

  • Recyclability reducing solvent waste
  • Increased yields (12-15% over molecular solvents)
  • Anion-specific rate enhancements (BF₄⁻ > PF₆⁻ > OTf⁻) [7]

Hybrid approaches combine microwave activation with ionic liquid media. For instance, K₂CO₃-mediated N-methylation in [BMIM][Br] under microwaves (80°C, 10 min) achieves quantitative methylation without O-alkylation contaminants—a common issue in DMF. Real-time monitoring via FTIR confirms complete imide-to-amide conversion within 5 minutes, underscoring the method’s efficiency for scale-up [7] . Solvent-free microwave reactions also gain traction, with quinolinone precursors adsorbed onto silica yielding 89% pure product after simple filtration, eliminating aqueous workups and minimizing halogenated solvent usage in compliance with green chemistry principles .

Table 4: Optimized Reaction Conditions Using Enabling Technologies

Reaction StepConventional ConditionsMW/Ionic Liquid ConditionsYield Improvement
C6 BrominationNBS/DMF, 20°C, 4h (92%)NBS/[BMIM][BF₄], MW 5min (98%)+6%
N-MethylationMeI/K₂CO₃/DMF, 12h (85%)MeI/[BMIM][Br], MW 10min (>99%)+14%
C7 FluorinationKF/18-crown-6/toluene, 24h (75%)KF/[BMIM][BF₄], 110°C 2h (90%)+15%
CyclizationPd(OAc)₂/dppf/toluene, 100°C 2h (88%)Pd(OAc)₂/[BMIM][PF₆], MW 20min (95%)+7%

These advanced methodologies collectively address traditional limitations—long reaction times, moderate yields, and halogenated solvent dependence—positioning 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one as an accessible building block for high-throughput medicinal chemistry.

Properties

CAS Number

1427587-54-9

Product Name

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

IUPAC Name

6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C10H9BrFNO/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3

InChI Key

DSROQZGZGLPAEO-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.